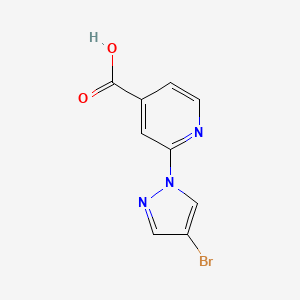

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid

Description

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of this compound. Related brominated isonicotinic acid compounds have been successfully characterized through single-crystal X-ray diffraction studies, providing valuable structural precedents for understanding this compound's crystallographic behavior. The crystallographic analysis of similar compounds reveals that brominated isonicotinic acid derivatives typically crystallize in specific space groups with characteristic unit cell parameters and molecular packing arrangements.

Crystal structure determination of related compounds demonstrates that 3-bromoisonicotinic acid crystallizes in the centrosymmetric triclinic space group with unit cell parameters of a = 7.2512(6) Å, b = 7.3916(6) Å, c = 7.4920(7) Å, and specific angular parameters. The molecular structure analysis reveals distinctive bromine atom positioning and hydrogen bonding patterns that influence the overall crystal packing. For 2-bromoisonicotinic acid, crystallographic studies show monoclinic crystal system properties with space group P21/c and unit cell dimensions of a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å. These structural parameters provide important reference points for understanding the crystallographic behavior of this compound.

The incorporation of the pyrazole ring system into the isonicotinic acid framework introduces additional complexity to the crystal structure. Crystallographic studies of pyrazole-containing isonicotinic acid derivatives have demonstrated that these compounds exhibit specific intermolecular interactions and hydrogen bonding patterns that influence their solid-state properties. The presence of both nitrogen atoms in the pyrazole ring and the carboxylic acid functionality creates multiple sites for hydrogen bonding, which significantly affects the crystal packing arrangements and overall structural stability.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 3-Bromoisonicotinic acid | Triclinic | P1̄ | a = 7.25 Å, b = 7.39 Å, c = 7.49 Å |

| 2-Bromoisonicotinic acid | Monoclinic | P21/c | a = 11.97 Å, b = 7.58 Å, c = 7.45 Å |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple complementary analytical techniques to provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as a primary identification tool, offering detailed insights into the molecular connectivity and electronic environment of individual atoms within the compound. The proton nuclear magnetic resonance spectrum displays characteristic signals for pyrazole protons typically appearing in the range of 6.5 to 8.5 parts per million, while pyridine ring protons resonate between 7.0 and 9.0 parts per million. The carboxylic acid proton manifests as a distinctive broad signal around 10 to 13 parts per million, providing clear identification of the functional group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the carboxylic acid carbon typically appearing around 165 to 175 parts per million, along with distinctive signals for the pyrazole and pyridine ring carbons. The bromine substitution on the pyrazole ring creates characteristic chemical shift patterns that enable precise structural assignment. Related pyrazole-containing compounds demonstrate specific carbon signal patterns that facilitate structural confirmation and purity assessment.

Fourier transform infrared spectroscopy provides crucial functional group identification through characteristic absorption bands. The carboxylic acid functionality exhibits distinctive carbonyl stretching vibrations typically appearing between 1700 and 1730 wavenumbers, while the pyrazole ring system displays characteristic carbon-nitrogen stretching vibrations. The presence of aromatic carbon-hydrogen stretching vibrations in the range of 3000 to 3100 wavenumbers confirms the aromatic nature of both ring systems. Bromine substitution effects can be observed through subtle shifts in aromatic stretching frequencies and fingerprint region patterns.

Ultraviolet-visible spectroscopy reveals electronic transition characteristics of the compound, providing information about the chromophoric properties of the heterocyclic system. The compound exhibits absorption bands corresponding to π→π* transitions typical of aromatic heterocycles, with specific absorption maxima influenced by the electron-withdrawing effects of both the bromine substituent and the carboxylic acid functionality. These electronic transitions provide valuable information about the compound's electronic structure and potential photochemical behavior.

| Spectroscopic Technique | Key Diagnostic Features | Typical Range/Wavelength |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pyrazole protons | 6.5-8.5 ppm |

| Proton Nuclear Magnetic Resonance | Pyridine protons | 7.0-9.0 ppm |

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton | 10-13 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carboxylic acid carbon | 165-175 ppm |

| Fourier Transform Infrared | Carbonyl stretch | 1700-1730 cm⁻¹ |

| Fourier Transform Infrared | Aromatic carbon-hydrogen | 3000-3100 cm⁻¹ |

Comparative Analysis with Isonicotinic Acid Derivatives

Comparative structural analysis of this compound with related isonicotinic acid derivatives reveals significant structural modifications and their corresponding effects on molecular properties. The parent compound isonicotinic acid, also known as vitamin B3 or niacin, serves as the fundamental structural framework, with the pyrazole substitution representing a substantial modification to the basic pyridine carboxylic acid structure. This substitution fundamentally alters the electronic distribution and steric requirements of the molecule, creating distinct pharmacological and chemical properties.

The comparison with 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid, which contains two pyrazole substituents, demonstrates the structural progression possible within this family of compounds. This bis-substituted derivative possesses the molecular formula C12H9N5O2 with a molecular weight of 255.23 grams per mole, illustrating how additional pyrazole substitution increases molecular complexity and potentially enhances biological activity through multiple nitrogen coordination sites.

Structural comparison with simpler pyrazole-isonicotinic acid derivatives, such as 2-(1H-pyrazol-1-yl)isonicotinic acid, which lacks the bromine substituent, highlights the specific effects of halogen substitution on the molecular framework. The unsubstituted pyrazole derivative possesses the molecular formula C9H7N3O2 with a molecular weight of 189.17 grams per mole, demonstrating how bromine substitution increases molecular weight and introduces additional electronic effects through its electron-withdrawing properties.

The incorporation of bromine at the 4-position of the pyrazole ring creates specific steric and electronic effects that distinguish this compound from other halogenated derivatives. Related compounds containing different halogen substituents, such as chloro or fluoro analogs, exhibit variations in molecular properties that can be attributed to the different electronic and steric characteristics of the halogen atoms. These comparative studies demonstrate how systematic structural modifications can be employed to fine-tune molecular properties for specific applications.

Analysis of crystallographic data from related compounds reveals that halogen substitution patterns significantly influence intermolecular interactions and crystal packing arrangements. The bromine atom's size and electronegativity create specific van der Waals interactions and potential halogen bonding opportunities that affect the solid-state behavior of the compound compared to its non-halogenated analogs.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C9H6BrN3O2 | 282.09 g/mol | Brominated pyrazole substituent |

| 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid | C12H9N5O2 | 255.23 g/mol | Dual pyrazole substitution |

| 2-(1H-pyrazol-1-yl)isonicotinic acid | C9H7N3O2 | 189.17 g/mol | Unsubstituted pyrazole |

| Isonicotinic acid | C6H5NO2 | 123.11 g/mol | Parent pyridine carboxylic acid |

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHJKIOPBQHPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological efficacy of this compound, emphasizing its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isonicotinic acid with 4-bromo-1H-pyrazole. The purity and structure of the synthesized compound are confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| FT-IR (cm⁻¹) | 3065, 3030 (aromatic C-H), 1598 (C=C), 1354 (C-N) |

| NMR (δ ppm) | 10.52 (s, pyrazole H), 9.78 (s, pyrazole H), 8.12-9.84 (m, Ar-H) |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. In vitro assays have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at certain concentrations . This suggests a promising application in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. For example, studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The inhibition rates observed were concentration-dependent, with some derivatives achieving over 80% inhibition at optimal doses .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Antitubercular Activity : A series of substituted pyrazoles were evaluated for their antitubercular activity using the microplate Alamar Blue assay. These compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values comparable to standard treatments .

- Anti-inflammatory Studies : In a study assessing anti-inflammatory effects through carrageenan-induced paw edema in rats, certain pyrazole derivatives exhibited superior activity compared to standard anti-inflammatory drugs like indomethacin .

- Cytotoxicity Assays : Compounds related to this compound were tested against several cancer cell lines using MTT assays, revealing promising results with IC50 values in the low micromolar range .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have demonstrated that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid exhibit significant antifungal properties. For instance, a study focused on the synthesis of novel pyrazole derivatives showed promising antifungal activity against strains such as Aspergillus niger and Penicillium citrinum using the agar well diffusion method . The effectiveness of these compounds is attributed to their ability to disrupt fungal cell membranes and inhibit growth.

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy. In a study involving the synthesis of butyl 2-bromoisonicotinate, it was found to be effective against resistant strains of Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli ST405. The synthesized compounds displayed good binding energies in molecular docking studies, indicating their potential as therapeutic agents against these pathogens .

Pharmacological Studies

Diverse Therapeutic Applications

The pyrazole moiety, including this compound, is recognized for its diverse pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antidepressant effects. Notably, compounds with this scaffold have been developed into drugs like celecoxib, which is used for pain management . The structure's ability to interact with various biological targets makes it a valuable candidate for drug development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with specific protein targets. For example, docking studies against CYP51 from Trypanosoma cruzi provided insights into how these compounds can inhibit enzyme activity crucial for fungal survival . Such studies are essential for understanding the mechanism of action and optimizing the efficacy of new drug candidates.

Data Summary

Comparison with Similar Compounds

Pyrazole Derivatives with Bromine Substituents

4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) :

- Features a bromopyrazole core with a chlorophenyl group and a benzenesulfonamide substituent.

- Key properties : Melting point (m.p.) 129–130°C, yield 82.4%, IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH) .

- The sulfonamide group enhances solubility and bioactivity, contrasting with the carboxylic acid group in the target compound.

4-(4-Bromo-5-(tetrahydroindolyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18) :

Isonicotinic Acid Derivatives

5-Iodonicotinic Acid :

- 2-(4-Bromo-1H-pyrazol-1-yl)acetic Acid: Replaces the isonicotinic acid moiety with acetic acid.

Key Observations :

- Bromopyrazole derivatives with sulfonamide groups (Compounds 17–18) exhibit higher melting points than carboxylic acid analogues, likely due to stronger intermolecular hydrogen bonding .

- The target compound’s isonicotinic acid group may enhance metal coordination or binding to biological targets (e.g., enzymes requiring pyridine cofactors) compared to sulfonamide or methoxy variants .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

- Formation of the pyrazole ring from appropriate hydrazine derivatives and nitrile or ester precursors.

- Bromination at the 4-position of the pyrazole ring.

- Coupling or substitution with isonicotinic acid or its derivatives to form the final compound.

Pyrazole Ring Synthesis via Cyclization

A widely accepted approach to synthesize pyrazole derivatives involves cyclization of nitrile or ester intermediates with hydrazine hydrate under controlled conditions. For example, a sonication-assisted method has been reported where carboxylic acids are first converted to methyl esters, then reacted with sodium hydride and acetonitrile to form oxonitrile intermediates. These intermediates undergo cyclization with hydrazine hydrate in acetic acid under sonication to yield pyrazole derivatives efficiently (Table 1).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Carboxylic acid + MeOH + conc. H2SO4, reflux 16 h | Methyl ester formation |

| 2 | Methyl ester + NaH + acetonitrile, reflux 17 h | Oxonitrile intermediate |

| 3 | Oxonitrile + hydrazine hydrate + acetic acid, sonication 1-2 h | Pyrazole ring formation |

This method is noted for its simplicity, efficiency, and applicability to halogen-substituted aromatic acids, including nicotinic acid derivatives, which are structurally related to isonicotinic acid.

Bromination Using Phosphorus Oxybromide

The selective bromination of the pyrazole ring at the 4-position is effectively achieved by reacting the pyrazole ester or acid salt intermediate with phosphorus oxybromide (POBr3). This reagent facilitates electrophilic bromination under controlled temperature (80–90 °C) and time (approximately 80 minutes), yielding the 4-bromo-substituted pyrazole derivative with high purity and yield.

The process involves:

- Dissolving the pyrazole ester sodium salt in acetonitrile.

- Adding POBr3 dropwise while maintaining the temperature.

- Filtering off sodium bromide by-product.

- Isolating the 4-bromo-pyrazole ester.

The molar ratio of pyrazole ester to POBr3 is typically maintained between 1:0.5 to 1:0.9 for optimal bromination efficiency.

Coupling with Isonicotinic Acid

The final step involves converting the brominated pyrazole ester to the corresponding isonicotinic acid derivative. This can be achieved by hydrolysis of the ester group under acidic or basic conditions to yield the free acid form, this compound. Alternatively, direct coupling reactions between the bromopyrazole intermediates and isonicotinic acid hydrazides have been reported in related pyrazole chemistry, facilitating ring closure and substitution in one pot.

Detailed Research Findings

Sonication Method Advantages

Bromination Efficiency

Spectroscopic Characterization

- IR spectra confirm ring closure by disappearance of carbonyl and olefinic bands.

- $$^{1}H$$ and $$^{13}C$$ NMR spectra validate the substitution pattern and chemical environment of the pyrazole and isonicotinic acid moieties.

Summary Table of Preparation Methods

Q & A

What are the key synthetic strategies for 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid, and how do reaction conditions influence yield?

Basic Research Focus

Synthesis typically involves bromination of pyrazole precursors followed by coupling with isonicotinic acid derivatives. A common approach uses brominating agents like N-bromosuccinimide (NBS) in dichloromethane for regioselective bromination at the pyrazole ring . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of NBS) and temperature (0–25°C). Post-functionalization via Suzuki-Miyaura coupling or nucleophilic substitution may introduce the isonicotinic acid moiety. Methodological validation via TLC and HPLC is critical to monitor intermediates .

How can structural ambiguities in brominated pyrazole derivatives be resolved using spectroscopic techniques?

Advanced Research Focus

Nuclear Overhauser Effect (NOE) NMR experiments and 2D-COSY are essential for confirming regiochemistry in brominated pyrazoles. For example, -NMR can distinguish between 4-bromo and 3-bromo isomers via coupling patterns (e.g., singlet for 4-bromo vs. doublet for 3-bromo substitution) . IR spectroscopy (1650–1700 cm) identifies carboxylic acid groups, while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

What are the biological and material science applications of this compound, and how are these validated experimentally?

Basic Research Focus

The compound serves as a pharmacophore in medicinal chemistry (e.g., kinase inhibitors) and a ligand in coordination polymers for catalysis. Biological activity is tested via in vitro enzyme inhibition assays (IC determination) using purified targets like tyrosine kinases. In materials science, conductivity and thermal stability are assessed via cyclic voltammetry and TGA . Case studies highlight its use in synthesizing bioisosteres for neurodegenerative disease targets .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity. Molecular docking (AutoDock Vina) identifies binding poses with target proteins (e.g., EGFR kinase), while MD simulations assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the pyrazole ring) with inhibitory potency .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in synthesized batches. Rigorous analytical validation (≥95% purity via HPLC) and replication under standardized protocols (e.g., ATP concentration in kinase assays) are essential. Meta-analyses of published IC values should account for structural analogs (e.g., methyl vs. ethyl esters) that alter bioavailability .

What methodologies are recommended for studying its stability under physiological conditions?

Basic Research Focus

Stability is assessed via:

- Hydrolytic degradation : Incubation in PBS (pH 7.4) at 37°C, monitored by LC-MS for degradation products.

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) with quantification of decomposition by HPLC.

- Thermal stability : DSC/TGA to identify melting points and decomposition thresholds .

How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Advanced Research Focus

Linkage to conceptual frameworks like "fragment-based drug design" (FBDD) justifies its use as a building block. For example, its pyrazole core mimics ATP-binding motifs in kinases. Researchers should contextualize findings using cheminformatics databases (e.g., PubChem BioAssay) to identify unexplored targets or synergistic combinations .

What analytical challenges arise in characterizing its metal complexes, and how are they resolved?

Advanced Research Focus

Paramagnetic broadening in NMR spectra complicates structural elucidation of transition metal complexes. Alternative techniques include X-ray absorption spectroscopy (XAS) for coordination geometry and SQUID magnetometry for spin states. Single-crystal XRD remains the gold standard for unambiguous structural determination .

How does substituent variation on the pyrazole ring impact physicochemical properties?

Basic Research Focus

Electron-withdrawing groups (e.g., Br) increase acidity (pKa ~3.5 for the carboxylic acid) and lipophilicity (logP ~1.8). Substituent effects are quantified via Hammett plots using σ/σ values. Solubility in DMSO/water mixtures is critical for in vitro assays and can be predicted using Hansen solubility parameters .

What strategies mitigate toxicity risks in preclinical studies involving this compound?

Advanced Research Focus

Toxicity is evaluated via hepatic microsomal assays (CYP450 inhibition) and Ames tests for mutagenicity. Structural modifications, such as replacing bromine with trifluoromethyl groups, reduce off-target effects while retaining activity. Pharmacokinetic studies (e.g., plasma protein binding) guide dose optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.